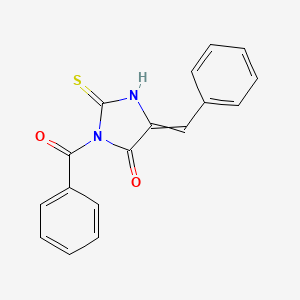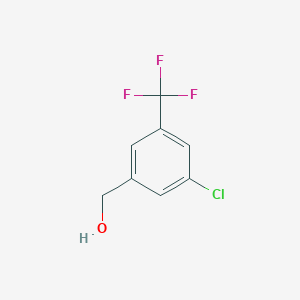
(3-Chloro-5-(trifluoromethyl)phenyl)methanol
概要
説明
Synthesis Analysis
The synthesis of related compounds involves the use of Grignard reagents, as seen in the synthesis of bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol . This suggests that a similar approach could potentially be used for synthesizing (3-Chloro-5-(trifluoromethyl)phenyl)methanol, where a Grignard reagent might react with an appropriate carbonyl compound to introduce the methanol group.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as NMR, IR, MS spectra, and X-ray diffraction crystallography . These techniques could be applied to (3-Chloro-5-(trifluoromethyl)phenyl)methanol to determine its molecular conformation and crystal structure.
Chemical Reactions Analysis
The chlorination of αβ-unsaturated carbonyl compounds provides insights into the reactivity of chlorinated compounds in different solvents . This information could be relevant to understanding the reactivity of the chloro and trifluoromethyl groups in (3-Chloro-5-(trifluoromethyl)phenyl)methanol under various conditions.
Physical and Chemical Properties Analysis
While the physical and chemical properties of (3-Chloro-5-(trifluoromethyl)phenyl)methanol are not directly reported, the properties of structurally similar compounds can offer some predictions. For instance, the presence of a trifluoromethyl group is known to influence the electron density and chemical stability of aromatic compounds . Additionally, the chloro group can affect the compound's reactivity towards nucleophilic substitution reactions .
科学的研究の応用
- Summary of the Application : The compound “3-Chloro-5-trifluoromethylpyridine-2-carboxylic acid” has been used in a study to understand its effects on the growth of grapevines. The compound is a metabolite of the fungicide Fluopyram .
- Methods of Application or Experimental Procedures : The study involved treating grapevines with different concentrations of the compound and observing the effects on the growth of the plants. The study also involved measuring the concentration of the compound in the leaves of the plants .
- Results or Outcomes : The study found that treatment with the compound resulted in a growth disorder in the grapevines. The severity of the symptoms correlated with the concentration of the compound applied .
- Trifluoromethylpyridines in Agrochemical and Pharmaceutical Industries
- Specific Scientific Field : Agrochemical and Pharmaceutical Industries .
- Summary of the Application : Trifluoromethylpyridine (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
- Methods of Application or Experimental Procedures : The development of organic compounds containing fluorine has been made possible by the development of TFMP derivatives .
- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
-
Synthesis of Trifluoromethylpyridines
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : Trifluoromethylpyridine (TFMP) and its derivatives are synthesized for use in various industries, including agrochemical and pharmaceutical .
- Methods of Application or Experimental Procedures : The synthesis of TFMP derivatives involves various chemical reactions. The specific procedures can vary depending on the desired derivative .
- Results or Outcomes : The synthesis of TFMP derivatives has enabled the development of new agrochemicals and pharmaceuticals. More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
-
Use of Trifluoromethylpyridines in Agrochemicals
- Specific Scientific Field : Agrochemical Industry .
- Summary of the Application : TFMP derivatives are used in the protection of crops from pests .
- Methods of Application or Experimental Procedures : TFMP derivatives are applied to crops in the form of pesticides. The specific application methods can vary depending on the crop and the specific TFMP derivative used .
- Results or Outcomes : The use of TFMP derivatives in agrochemicals has led to the development of more effective pesticides .
特性
IUPAC Name |
[3-chloro-5-(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O/c9-7-2-5(4-13)1-6(3-7)8(10,11)12/h1-3,13H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHJWEABQQBUAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20397424 | |
| Record name | (3-Chloro-5-(trifluoromethyl)phenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20397424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-5-(trifluoromethyl)phenyl)methanol | |
CAS RN |
886496-87-3 | |
| Record name | (3-Chloro-5-(trifluoromethyl)phenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20397424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

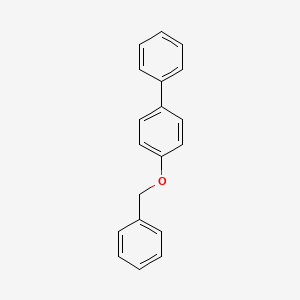
![1-Ethyltricyclo[2.2.1.0~2,6~]heptan-3-one](/img/structure/B1274288.png)
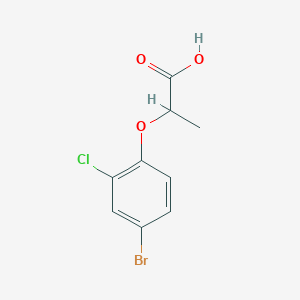
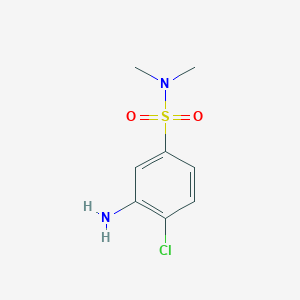
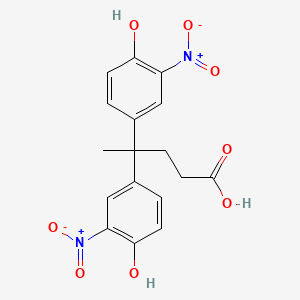
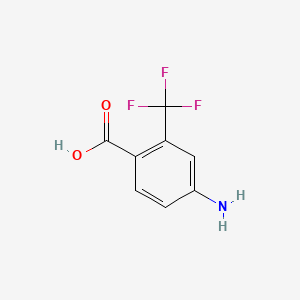
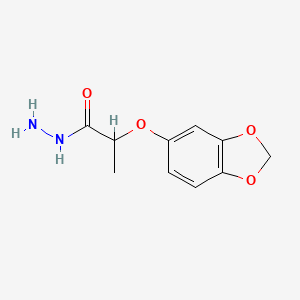
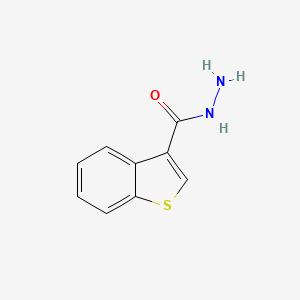
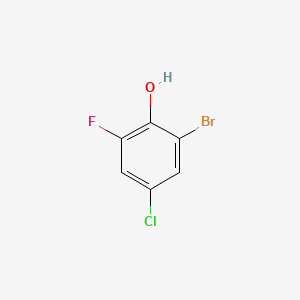
![4-ethyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274309.png)
![1-{4-[3-(3-Bromophenyl)acryloyl]phenyl}-3,3-dimethyl-2-azetanone](/img/structure/B1274310.png)

